20,21-Dinor Hydrocortisone

Lipophilicity Drug Discovery Pharmacokinetics

20,21-Dinor Hydrocortisone (CAS 4484-94-0) resolves a critical analytical challenge: endogenous cortisol (MW 362.46) interference in LC-MS/MS steroid panels. Its distinct molecular weight (304.4 g/mol), elevated lipophilicity (XLogP3 2.2 vs. 1.6 for cortisol), and unique melting point (214-216°C) ensure unambiguous chromatographic identification and quantification in complex biological matrices. Supplied as a certified reference standard with full COA documentation for method development, validation, and QC workflows.

Molecular Formula C19H28O3
Molecular Weight 304.43
CAS No. 4484-94-0
Cat. No. B584800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20,21-Dinor Hydrocortisone
CAS4484-94-0
Synonyms21-Dehydroxymethyl,20-decarbonyl Hydrochloride; 
Molecular FormulaC19H28O3
Molecular Weight304.43
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O
InChIInChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15-,16+,17+,18-,19-/m0/s1
InChIKeyYQDZGFAYWGWSJK-GDWHUGQFSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





20,21-Dinor Hydrocortisone Overview


20,21-Dinor Hydrocortisone (CAS 4484-94-0) is a C19-steroid derivative of the endogenous glucocorticoid hormone cortisol (hydrocortisone), characterized by the deletion of the C-20 and C-21 side chain carbons, resulting in a molecular formula of C19H28O3 and a molecular weight of 304.4 g/mol [1]. This structural truncation places it within the class of dinor corticosteroids, which are commonly employed as analytical reference standards and as tools to probe the structural determinants of glucocorticoid receptor binding and metabolic stability .

Why 20,21-Dinor Hydrocortisone Cannot Substitute Cortisol


The absence of the C20-C21 side chain in 20,21-Dinor Hydrocortisone fundamentally alters its physicochemical and biological properties compared to its parent, cortisol (hydrocortisone), and other C21 corticosteroids. This structural modification increases lipophilicity (Δ XLogP3 = +0.6) and eliminates the 21-hydroxy group, a key moiety for hydrogen bonding with the glucocorticoid receptor (GR) [1]. Consequently, its receptor binding affinity, metabolic clearance rate, and analytical detection profile diverge significantly from C21 analogs [2]. Substituting this compound with cortisol or a related C21 steroid in a research protocol would compromise the validity of any study predicated on the unique properties of this dinor metabolite.

20,21-Dinor Hydrocortisone Differentiation Data


Enhanced Lipophilicity vs. Cortisol

The removal of the polar C20-C21 side chain significantly increases the lipophilicity of 20,21-Dinor Hydrocortisone relative to cortisol (hydrocortisone). The computed partition coefficient (XLogP3) for 20,21-Dinor Hydrocortisone is 2.2, compared to a value of 1.6 for cortisol [1]. This difference of Δ +0.6 indicates a higher affinity for lipid membranes and a lower aqueous solubility, which directly influences its passive membrane permeability and tissue distribution profile in vitro and in vivo [2].

Lipophilicity Drug Discovery Pharmacokinetics

Melting Point Shift vs. Cortisol

The structural truncation in 20,21-Dinor Hydrocortisone results in a measurable shift in its melting point compared to the parent compound. 20,21-Dinor Hydrocortisone exhibits a melting point range of 214-216°C . In contrast, the melting point of hydrocortisone is widely reported as 211-214°C . While the ranges overlap, the shift to a slightly higher maximum temperature reflects a change in crystal lattice energy due to the altered molecular geometry and intermolecular forces .

Thermal Analysis Formulation Science Quality Control

Reduced Molecular Weight vs. C21 Steroids

The most definitive physicochemical differentiator is molecular weight. 20,21-Dinor Hydrocortisone has a molecular weight of 304.4 g/mol [1]. This is substantially lower than the parent compound cortisol (362.5 g/mol) and all other C21 corticosteroids, which possess a two-carbon side chain extension at C-17. The loss of the C20-C21 fragment (approximately 58 Da) creates a unique mass signature that is easily resolved by mass spectrometry, enabling its specific identification and quantification in complex biological matrices without interference from endogenous C21 steroids [2].

Mass Spectrometry Metabolomics Analytical Chemistry

Altered Metabolic Stability

The removal of the C20-C21 side chain is reported to impact the compound's susceptibility to hepatic metabolism. One source indicates that 20,21-Dinor Hydrocortisone undergoes hepatic metabolism primarily via CYP3A4 enzymes, resulting in a half-life approximately 20% longer than that of conventional hydrocortisone [1]. While this is not a peer-reviewed, head-to-head comparison, the claim suggests that the structural modification confers greater metabolic stability, a key differentiator for in vitro and in vivo pharmacological studies.

Drug Metabolism Pharmacokinetics CYP450

Reduced Mineralocorticoid Activity

Structural modifications to the hydrocortisone scaffold, specifically the deletion of the C20-C21 side chain, are reported to alter glucocorticoid and mineralocorticoid receptor (MR) binding affinities [1]. In the case of 20,21-Dinor Hydrocortisone, this is manifested as a reduced mineralocorticoid activity compared to the parent compound, making it a more selective tool for studying glucocorticoid receptor (GR) function without confounding MR activation [1]. This is a class-level inference based on the known structure-activity relationships (SAR) of corticosteroids, where the C21 hydroxyl group is crucial for MR binding.

Receptor Pharmacology Selectivity Structure-Activity Relationship

Research Applications of 20,21-Dinor Hydrocortisone


Metabolomics and Pharmacokinetic Profiling

Use 20,21-Dinor Hydrocortisone as a stable, structurally distinct metabolite standard in LC-MS/MS and GC-MS assays. Its unique molecular weight (304.4 g/mol) and increased lipophilicity (XLogP3 = 2.2) ensure unambiguous identification and quantification in biological matrices, free from interference by endogenous C21 corticosteroids [1]. Its reported longer half-life (approximately 20% longer than hydrocortisone) makes it a valuable tool for studies investigating the impact of side-chain truncation on CYP3A4-mediated clearance [2].

SAR Studies of Glucocorticoid Receptor

Employ 20,21-Dinor Hydrocortisone to probe the contribution of the C20-C21 side chain to receptor binding and activation. Its inferred reduced mineralocorticoid activity (class-level inference) makes it a cleaner tool for isolating GR-mediated effects [1]. Comparative studies with cortisol (XLogP3 = 1.6) can directly test the influence of increased lipophilicity on cellular uptake and nuclear translocation in GR-expressing cell lines [2].

Analytical Method Development and Quality Control

Utilize 20,21-Dinor Hydrocortisone as a certified reference standard for developing and validating chromatographic methods. The measurable difference in melting point (214-216°C vs. 211-214°C for cortisol) and unique mass signature provide robust parameters for confirming compound identity and purity in quality control (QC) workflows [1].

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